Fmoc-Ser(Ac)-OH
CAS No.: 171778-17-9
VCID: VC21538863
Molecular Formula: C20H19NO6
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-Ser(Ac)-OH, or 9-fluorenylmethyloxycarbonyl-O-acetyl-L-serine, is a derivative of the amino acid serine. It is widely used in peptide synthesis due to its protective groups, which facilitate the formation of peptide bonds while minimizing unwanted side reactions. The compound's structure includes a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino group and an acetyl group protecting the hydroxyl group of serine. Solubility and StabilityFmoc-Ser(Ac)-OH is typically stored in a dry environment at room temperature to maintain its stability. Its solubility in various organic solvents is crucial for peptide synthesis reactions. Synthesis and PreparationThe synthesis of Fmoc-Ser(Ac)-OH involves two main steps:
Applications in Peptide SynthesisFmoc-Ser(Ac)-OH is a key building block in solid-phase peptide synthesis. The Fmoc group can be removed under mildly basic conditions, allowing for the selective protection of the amino group during synthesis. This compound is used in various applications, including:
Chemical ReactionsFmoc-Ser(Ac)-OH undergoes several types of chemical reactions:
Common Reagents and Conditions
Comparison with Similar Compounds
Research Findings and ApplicationsFmoc-Ser(Ac)-OH plays a crucial role in peptide synthesis due to its protective groups, which ensure efficient and selective reactions. Its applications extend beyond peptide synthesis to drug development and biomaterial design. The compound's stability and solubility are critical factors in its effective use in laboratory settings. Market Trends and OpportunitiesThe market for Fmoc-Ser(Ac)-OH has seen significant growth due to increasing demand in peptide synthesis. This trend is expected to continue as peptide-based therapies and biomaterials become more prevalent in medical research and applications. |
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 171778-17-9 | |||||||||||||||
Product Name | Fmoc-Ser(Ac)-OH | |||||||||||||||
Molecular Formula | C20H19NO6 | |||||||||||||||
Molecular Weight | 369.4 g/mol | |||||||||||||||
IUPAC Name | (2S)-3-acetyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |||||||||||||||
Standard InChI | InChI=1S/C20H19NO6/c1-12(22)26-11-18(19(23)24)21-20(25)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-11H2,1H3,(H,21,25)(H,23,24)/t18-/m0/s1 | |||||||||||||||
Standard InChIKey | HSGIKRPBGCJRDB-SFHVURJKSA-N | |||||||||||||||
Isomeric SMILES | CC(=O)OC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |||||||||||||||
SMILES | CC(=O)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |||||||||||||||
Canonical SMILES | CC(=O)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |||||||||||||||
Synonyms | Fmoc-Ser(Ac)-OH;Fmoc-L-Ser(Ac);171778-17-9;ZINC2555093;6988AH;AKOS025289449;AK170204;BC224886;FT-0696205;N-(9H-Fluorene-9-ylmethoxycarbonyl)-O-acetyl-L-serine;L-Serine,O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |||||||||||||||
PubChem Compound | 7018824 | |||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume